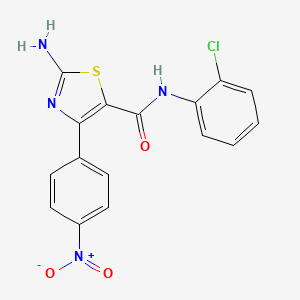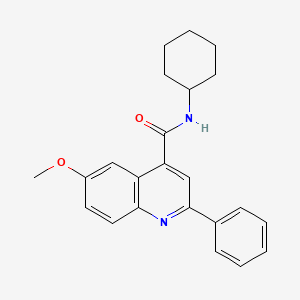![molecular formula C19H24N2O3S B3442033 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B3442033.png)
2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. TMB-4 is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. In
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide involves the inhibition of CA IX activity. CA IX is a zinc metalloenzyme that contains a zinc ion coordinated by three histidine residues in the active site. 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide binds to the zinc ion, leading to the displacement of the water molecule that is coordinated to the zinc ion. This results in the inhibition of the enzyme activity and a decrease in tumor pH.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide has also been shown to decrease tumor pH and increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide in lab experiments is its specificity for CA IX. 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide has been shown to be a potent and selective inhibitor of CA IX, with minimal effects on other carbonic anhydrase isoforms. However, one of the limitations of using 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide is its poor solubility in aqueous solutions. This can make it difficult to use in certain experiments, and may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the use of 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide in scientific research. One direction is the development of 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide analogs with improved solubility and potency. Another direction is the use of 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of CA IX in other diseases, such as arthritis and osteoporosis, is still not well understood, and further research is needed in this area.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide has been extensively used in scientific research as a tool to study the role of CA IX in cancer cells. CA IX is a transmembrane protein that is overexpressed in hypoxic regions of solid tumors. It plays a critical role in regulating the pH of the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. 2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of CA IX, leading to a decrease in tumor pH and inhibition of tumor growth.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(4-morpholin-4-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-12-15(2)19(16(3)13-14)25(22,23)20-17-4-6-18(7-5-17)21-8-10-24-11-9-21/h4-7,12-13,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRLCRIIZDWNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide](/img/structure/B3441952.png)
![2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-isopropyl-3,5-pyridinedicarbonitrile](/img/structure/B3441968.png)
![2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-isobutyl-3,5-pyridinedicarbonitrile](/img/structure/B3441973.png)
![2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile](/img/structure/B3441976.png)
![ethyl {[3-cyano-6-cyclopropyl-4-(4-fluorophenyl)-2-pyridinyl]thio}acetate](/img/structure/B3441991.png)
![methyl [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3441995.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3442006.png)
![N-[4-(aminosulfonyl)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B3442022.png)

![4-(4-cyclohexyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3442041.png)
![ethyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3442055.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-1-naphthylurea](/img/structure/B3442063.png)
![6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B3442070.png)